molecular formula C15H9FN2O3 B12913693 3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole CAS No. 113641-79-5

3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole

Cat. No.: B12913693
CAS No.: 113641-79-5
M. Wt: 284.24 g/mol
InChI Key: ZDHNBRBKHQZVLX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with a 4-fluorophenyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with nitroacetophenone in the presence of a base to form the intermediate chalcone, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-4-nitro-5-phenylisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole is C15H9FN2O3C_{15}H_{9}FN_{2}O_{3}, with a molecular weight of approximately 284.24 g/mol. The compound features a fluorinated phenyl group and a nitro group that contribute to its biological activity and chemical reactivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various strains of bacteria and fungi. For example, one study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Efficacy

Compound VariantActivity TypeTarget OrganismInhibition Zone (mm)
This compoundAntibacterialStaphylococcus aureus≥ 18
This compoundAntifungalCandida albicansVaries
Other DerivativesAntibacterialBacillus subtilis≥ 16

Pharmacological Applications

The compound has shown promise in pharmacotherapy due to its ability to interact with biological targets effectively. Modifications to the structure can enhance its potency while reducing toxicity, making it suitable for drug development .

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound possess anti-proliferative properties against cancer cell lines. For instance, modifications to the aromatic rings have been linked to increased cytotoxicity against various cancer types .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science. Its unique chemical structure allows for the development of novel materials with specific optical or electronic properties. Research into its use in organic light-emitting diodes (OLEDs) and other electronic devices is ongoing .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.

    3-(4-Fluorophenyl)-2-hydroxy propionic acid: A key building block for the production of rhinovirus protease inhibitors.

Uniqueness

3-(4-Fluorophenyl)-4-nitro-5-phenylisoxazole is unique due to its combination of a fluorophenyl group, a nitro group, and an isoxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(4-Fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorophenyl group and a nitro substituent, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H9FN2O3, with a molecular weight of approximately 284.24 g/mol. The compound's structure is depicted below:

PropertyValue
CAS Number1416439-28-5
Molecular Weight284.24 g/mol
Molecular FormulaC15H9FN2O3
LogP4.579

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar oxazole structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been documented. A series of studies demonstrated that derivatives of oxazole can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, certain oxazole derivatives showed IC50 values in the low micromolar range (e.g., 5.40 µM for COX-1 and 0.01 µM for COX-2) . This suggests that this compound may similarly possess anti-inflammatory effects.

Anticancer Activity

Emerging research indicates that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . Specific studies reported an IC50 value of around 20 µM for related compounds against MCF-7 breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
  • Cellular Uptake : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of oxazole derivatives, researchers found that several compounds demonstrated significant inhibition against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of oxazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced paw swelling and inflammatory markers compared to controls.

Properties

CAS No.

113641-79-5

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-nitro-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H9FN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H

InChI Key

ZDHNBRBKHQZVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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